Bursehernin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

In vitro studies:

Several in vitro studies have shown that bursehernin exhibits cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and cholangiocarcinoma. These studies suggest that bursehernin can inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells [].

Mechanism of action:

The exact mechanism of action by which bursehernin exerts its anticancer effects is still under investigation. However, some studies suggest that it might involve multiple pathways, including:

- Cell cycle arrest: Bursehernin may cause cancer cells to arrest their growth at specific stages of the cell cycle, preventing them from dividing and multiplying [].

- Induction of apoptosis: Bursehernin may trigger different signaling pathways within cancer cells that ultimately lead to their self-destruction through apoptosis [].

- Antioxidant activity: Bursehernin may also possess some antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress in cells [].

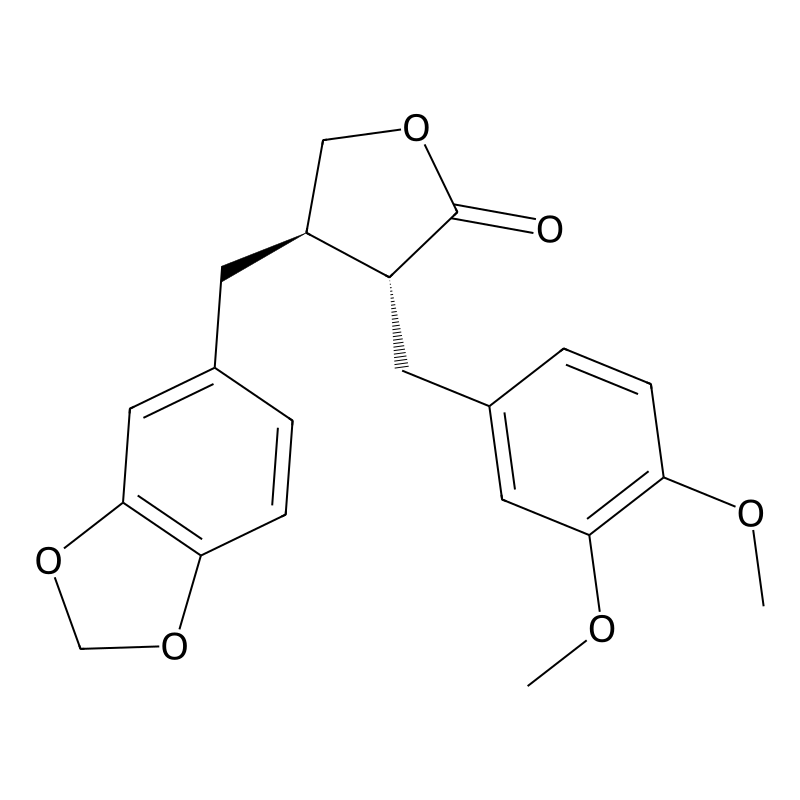

Bursehernin is a naturally occurring compound classified as a butan-4-olide, specifically a derivative of (−)-pluviatolide. Its chemical formula is C21H22O6, and it features a complex structure that includes multiple hydroxyl groups and an ether functionality, which significantly influences its biological properties and reactivity . This compound is part of a larger class known as dibenzylbutyrolactone lignans, which are recognized for their diverse pharmacological activities.

Bursehernin exhibits significant biological activities, particularly in the realm of cancer research. It has been shown to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various human cancer cell lines. The mechanism of action involves the modulation of proteins associated with cell growth and survival pathways . Additionally, its structural analogs have been studied for their enhanced cytotoxic effects compared to the parent compound, indicating the importance of specific stereochemical configurations in determining biological efficacy .

The synthesis of Bursehernin can be achieved through several methods:

- Organocatalytic Synthesis: This method employs organocatalysts to facilitate the formation of the compound from simpler precursors, enabling a protecting group-free approach that simplifies the process .

- Petasis Reaction: A multicomponent reaction that combines carbonyl derivatives, amines, and boronic acids to construct complex structures like Bursehernin .

- Hydrogenative Debromination: This step is often used in conjunction with other synthetic pathways to refine the final product by removing bromine substituents.

These methods highlight the versatility in synthesizing Bursehernin and its derivatives.

Bursehernin has potential applications in various fields:

- Pharmaceuticals: Due to its anticancer properties, Bursehernin is being explored as a lead compound for developing new cancer therapies.

- Natural Products Chemistry: Its unique structure makes it an interesting target for further chemical modifications to enhance biological activity.

- Research: It serves as a model compound for studying the structure-activity relationships within lignan derivatives.

Interaction studies have focused on Bursehernin's ability to interact with biological macromolecules such as DNA and proteins. Research indicates that certain metal complexes formed with Bursehernin derivatives can influence DNA binding properties, which may enhance its therapeutic effects against cancer cells . Additionally, studies on its interaction with multidrug resistance proteins suggest that modifications to its structure could improve its efficacy in overcoming drug resistance in cancer treatments .

Bursehernin shares structural similarities with several other compounds within the lignan family. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (−)-Pluviatolide | Butan-4-olide | Anticancer | Parent compound of Bursehernin |

| Yatein | Seco-podophyllotoxin | Anticancer | Exhibits different stereochemistry |

| Kusunokinin | Lignan derivative | Anticancer | Structural modifications enhance activity |

| Podophyllotoxin | Lignan | Anticancer | Used clinically in drug formulations |

Bursehernin's uniqueness lies in its specific hydroxyl and ether functionalities that contribute to its distinct biological profile compared to these similar compounds.

Bursehernin was first identified in 1974 during phytochemical investigations of Commiphora myrrha, a resin-producing tree native to the Arabian Peninsula and Northeast Africa. Its discovery coincided with broader studies on lignans in the Burseraceae family, which includes economically significant genera like Boswellia (frankincense) and Bursera (copal). Early structural elucidation revealed a dibenzylbutyrolactone backbone, characterized by a γ-lactone ring connecting two phenylpropanoid units.

Subsequent research expanded its known occurrence to other species:

- Stellera chamaejasme (Thymelaeaceae): Root extracts yielded bursehernin with notable antinematodal activity.

- Hernandia ovigera (Hernandiaceae): Seeds contained bursehernin alongside podophyllotoxin analogs.

- Anthriscus sylvestris (Apiaceae): Isolated from roots during cytotoxicity screenings.

The compound’s nomenclature derives from its initial discovery in Bursera species, though it is now recognized as a widespread lignan in tropical and subtropical flora.

Taxonomic Distribution in Burseraceae and Related Families

Bursehernin exhibits a broad taxonomic distribution, primarily within the following families:

Table 1: Taxonomic Distribution of Bursehernin

Key ecological roles include plant defense against herbivores and pathogens, mediated through resin production in Burseraceae and lignan accumulation in seeds of Hernandiaceae.

Molecular Formula and Stereochemical Configuration

Bursehernin represents a significant member of the dibenzylbutyrolactone lignan family, possessing the molecular formula C21H22O6 with a molecular weight of 370.4 g/mol [2]. The compound is formally designated by its International Union of Pure and Applied Chemistry name as (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one [2] [38]. This systematic nomenclature reflects the precise stereochemical arrangement of the molecule, emphasizing the (3R,4R) absolute configuration that defines its three-dimensional structure [2].

The structural architecture of bursehernin features a central γ-butyrolactone ring system with two distinct aromatic substituents [2]. The first aromatic moiety contains a 1,3-benzodioxol-5-ylmethyl group, characterized by a methylenedioxy bridge that forms a five-membered ring with two oxygen atoms [2]. The second aromatic component incorporates a 3,4-dimethoxyphenylmethyl group, distinguished by two methoxy substituents at the 3 and 4 positions of the benzene ring [2]. This unique combination of functional groups establishes bursehernin as 5'-desmethoxyyatein, reflecting its relationship to the yatein series of lignans [2].

Table 1: Molecular and Structural Properties of Bursehernin

| Property | Value |

|---|---|

| Molecular Formula | C21H22O6 |

| Molecular Weight | 370.4 g/mol |

| Chemical Abstracts Service Number | 40456-51-7 |

| International Union of Pure and Applied Chemistry Name | (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |

| Simplified Molecular Input Line Entry System | COC1=C(C=C(C=C1)C[C@@H]2C@HCC3=CC4=C(C=C3)OCO4)OC |

| International Chemical Identifier Key | IYBDDRJHJMFFBB-JKSUJKDBSA-N |

| Stereochemistry | (3R,4R) absolute configuration |

Absolute Configuration Analysis via X-ray Crystallography

The absolute configuration of bursehernin has been established through advanced crystallographic methodologies, particularly vibrational circular dichroism spectroscopy combined with computational analysis [19]. Crystallographic studies have confirmed the (3R,4R) stereochemical arrangement of the lactone ring system, establishing the spatial orientation of the two chiral centers within the molecule [19]. The application of vibrational circular dichroism has proven instrumental in determining the absolute configuration of lignan derivatives, including bursehernin and related podophyllotoxin-type compounds [19].

Research conducted on lignans isolated from Bursera fagaroides has utilized vibrational circular dichroism analysis to establish absolute configurations with high precision [19]. The methodology involves comparison of experimental vibrational circular dichroism spectra with density functional theory calculated spectra, enabling unambiguous assignment of stereochemical configurations [19]. This approach has been particularly valuable for bursehernin derivatives, where traditional chemical methods may prove insufficient for definitive stereochemical determination [19].

Comparative Analysis with Pluviatolide Derivatives

Bursehernin exhibits significant structural relationships with pluviatolide and related dibenzylbutyrolactone lignans, representing a key intermediate in the biosynthetic pathway leading to podophyllotoxin [23]. The compound can be conceptualized as a methylated derivative of pluviatolide, wherein the phenolic hydroxyl group has been converted to the corresponding methyl ether [2]. This structural modification distinguishes bursehernin from its precursor while maintaining the essential dibenzylbutyrolactone framework [2].

The biosynthetic relationship between pluviatolide and bursehernin involves the action of pluviatolide 4-O-methyltransferase, which catalyzes the methylation at the C4' hydroxyl position [23]. This enzymatic transformation represents a critical step in the lignan biosynthetic pathway, converting pluviatolide into bursehernin through specific O-methylation [23]. Subsequently, bursehernin serves as a substrate for bursehernin 5'-hydroxylase, which incorporates molecular oxygen at the C5' position to yield 5'-desmethyl-yatein [23].

Comparative structural analysis reveals that bursehernin maintains the characteristic trans-diequatorial configuration of the lactone ring substituents found in pluviatolide derivatives [23]. The presence of the methylenedioxy bridge in the B-ring and the dimethoxy substitution pattern in the A-ring distinguishes bursehernin from other lignan subtypes [23]. This specific substitution pattern contributes to the unique spectroscopic and biological properties observed for this compound class [23].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of bursehernin through distinct spectral signatures corresponding to its unique molecular architecture [9]. Proton nuclear magnetic resonance analysis reveals characteristic signals that enable unambiguous identification of the compound's functional groups and stereochemical features [9]. The aromatic region displays multiple signals corresponding to the benzodioxole and dimethoxyphenyl substituents, with coupling patterns that reflect the substitution patterns of these aromatic systems [9].

The 1H nuclear magnetic resonance spectrum of bursehernin exhibits distinctive signals at δ 6.76 (1H, d, J = 8.1 Hz) corresponding to the H-5 aromatic proton of the dimethoxyphenyl ring [9]. Additional aromatic signals appear in the region δ 6.62-6.67 (3H, m), representing overlapping signals from H-2, H-5', and H-6 aromatic protons [9]. The characteristic methylenedioxy bridge generates a distinct signal at δ 5.88 (2H, d, J = 3.7 Hz), which serves as a diagnostic feature for compounds containing this structural motif [9].

The lactone ring system produces characteristic signals that reflect the stereochemical arrangement of the molecule [9]. The H-9'b proton appears as a double doublet at δ 4.08 (1H, dd, J = 7.3, 7.0 Hz), indicating coupling with adjacent methylene protons [9]. The methoxy groups generate distinct singlets at δ 3.86 (3H, s) and δ 3.84 (3H, s), corresponding to the two different methoxy environments within the dimethoxyphenyl ring system [9].

Table 2: Nuclear Magnetic Resonance Spectroscopic Data for Bursehernin

| Nuclear Magnetic Resonance Type | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | 6.76 | d, J = 8.1 Hz | H-5 aromatic proton |

| 1H Nuclear Magnetic Resonance | 6.62-6.67 | m | H-2, H-5', H-6 aromatic protons |

| 1H Nuclear Magnetic Resonance | 5.88 | d, J = 3.7 Hz | Methylenedioxy bridge |

| 1H Nuclear Magnetic Resonance | 4.08 | dd, J = 7.3, 7.0 Hz | H-9'b lactone ring proton |

| 1H Nuclear Magnetic Resonance | 3.86 | s | Methoxy group |

| 1H Nuclear Magnetic Resonance | 3.84 | s | Methoxy group |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts that correspond to the diverse carbon environments within bursehernin [9]. The lactone carbonyl carbon resonates in the typical range of 170-185 ppm, consistent with the ester functionality of the γ-butyrolactone ring [30]. Aromatic carbons appear in the region of 125-150 ppm, with distinct signals corresponding to the benzodioxole and dimethoxyphenyl ring systems [30]. The lactone ring carbons generate signals in the 50-65 ppm range, while methoxy carbons typically resonate between 20-30 ppm [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of bursehernin reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of this dibenzylbutyrolactone lignan [36]. The molecular ion peak appears at m/z 370, corresponding to the molecular formula C21H22O6 [2]. This molecular ion serves as the starting point for subsequent fragmentation processes that generate diagnostic product ions [36].

The most characteristic fragmentation pathway involves the loss of 44 mass units (CO2) from the lactone moiety, yielding a prominent fragment ion at m/z 326 [36]. This fragmentation pattern represents a diagnostic feature of dibenzylbutyrolactone lignans, distinguishing them from other lignan subtypes [36]. The loss of carbon dioxide occurs through α-cleavage adjacent to the carbonyl group, resulting in the formation of a stable carbocation intermediate [36].

Additional fragmentation pathways generate smaller product ions that correspond to the aromatic substituents of bursehernin [36]. Benzylic cleavage produces fragment ions at m/z 151, corresponding to the benzodioxole moiety [36]. The dimethoxyphenyl substituent generates fragments at m/z 135 through aromatic fragmentation processes [36]. Further fragmentation of the methylenedioxy aromatic system yields ions at m/z 121, while substituted aromatic rearrangements produce fragments at m/z 107 [36].

Table 3: Mass Spectrometric Fragmentation Pattern of Bursehernin

| Mass-to-Charge Ratio | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|

| 370 | Molecular ion (M+- ) | Molecular ion peak |

| 326 | M-44 (Loss of CO2) | α-cleavage from lactone |

| 151 | Benzodioxole fragment | Benzylic cleavage |

| 135 | Dimethoxyphenyl fragment | Aromatic fragmentation |

| 121 | Methylenedioxy aromatic fragment | Ring fragmentation |

| 107 | Substituted aromatic fragment | Aromatic rearrangement |

Phytochemical Distribution in Medicinal Plants

Stellera chamaejasme as Primary Biosource

Stellera chamaejasme Linnaeus represents the most extensively documented and clinically significant source of bursehernin among all known botanical origins [1] [2] [3]. This perennial herbaceous plant, belonging to the family Thymelaeaceae, demonstrates remarkable phytochemical diversity and serves as a cornerstone species for lignan research and traditional medicinal applications [4] [5] [6].

Taxonomic Classification and Geographic Distribution

Phytochemical Profile and Bursehernin Content

The phytochemical composition of S. chamaejasme demonstrates remarkable complexity, with bursehernin representing one of several bioactive lignan constituents isolated from the plant's root system [6] [7] [8]. Comprehensive phytochemical investigations have revealed the presence of multiple chemical classes within this species, including flavonoids, coumarins, lignans, diterpenoids, and other secondary metabolites [6] [4].

Recent analytical studies have identified bursehernin alongside other significant lignans, including matairesinoside and lariciresinol, within ethanol extracts of S. chamaejasme aerial parts [8]. The compound has been consistently detected through various chromatographic separation techniques, with structural elucidation achieved through advanced spectroscopic methods including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy [8] [9].

Morphological Characteristics and Chemical Localization

Stellera chamaejasme presents as a herbaceous perennial plant characterized by unbranched stems reaching heights of 20-30 centimeters, emerging in clusters from underground rhizome systems [3]. The plant exhibits narrow, overlapping leaves arranged along the stems, with individual leaves measuring up to 2 centimeters in length [3]. The distinctive flowers lack petals, instead featuring petaloid sepals forming tubes up to 1.5 centimeters long with typically five short lobes, displaying color variations from shades of pink and white to yellow [3].

The dried roots of S. chamaejasme, traditionally known as "Rui-Xiang-Lang-Du" in Chinese materia medica, constitute the primary repository for bursehernin and related lignan compounds [4] [6]. These woody root systems, characterized by their thick, lignified, and terete morphology, serve as concentrated sources of bioactive lignans through specialized biosynthetic pathways operating within the root tissues [5].

Traditional Medicinal Applications and Phytochemical Significance

Within traditional Chinese medicine systems, S. chamaejasme has maintained historical significance as documented in classical texts including the Shennong's Classic of Materia Medica [4]. The species demonstrates therapeutic efficacy in treating various pathophysiological disorders, with particular emphasis on respiratory conditions involving phlegm dispersion and pest control applications [4] [6].

Contemporary pharmacological research has validated many traditional uses, demonstrating that bursehernin and related lignans from S. chamaejasme exhibit significant biological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and immunomodulatory properties [6] [4]. The diterpenoids present in the species are widely recognized as primary constituents responsible for pronounced antitumor effects, while lignans including bursehernin contribute to the overall therapeutic profile [6].

Secondary Occurrence in Hernandia Species

The genus Hernandia, comprising twenty-four accepted species within the family Hernandiaceae, represents a significant secondary source of bursehernin distribution across tropical and subtropical regions worldwide [10] [11]. Named in honor of Spanish botanist Francisco Hernández de Toledo, this genus demonstrates remarkable biogeographic diversity and phytochemical richness [10] [12].

Biogeographic Distribution and Species Diversity

Hernandia species exhibit a pantropical distribution pattern, with representatives found across tropical coastal and inland regions [10] [11]. The genus encompasses trees and shrubs distributed throughout Madagascar, Indian Ocean islands, Sri Lanka, Indochina, Indonesia, New Guinea, Australia, and various South Pacific island systems [10] [11]. Notable bursehernin-containing species include Hernandia ovigera Linnaeus, Hernandia nymphaeifolia (Presl) Kubitzki, Hernandia sonora Linnaeus, and Hernandia peltata Meisner [1] [13] [12] [14].

Phytochemical Investigations and Lignan Profiles

Comprehensive bioassay-guided fractionation studies of Hernandia species have revealed extensive lignan diversity, with bursehernin consistently identified alongside numerous related compounds [12] [14] [15]. Studies of Hernandia peltata from Malaysia and Hernandia nymphaeifolia from the Republic of Maldives have yielded bursehernin as compound 10 within a series of twelve previously known lignans isolated through P388 lymphocytic leukemia cell line and human tumor cell line-guided separation protocols [12] [14] [15].

The lignan profile of Hernandia species demonstrates remarkable structural diversity, encompassing aryltetralin-type lignans, dibenzylbutyrolactone lignans, and various oxidatively coupled derivatives [12] [14]. Bursehernin isolation from these species has been achieved through systematic chromatographic purification, with structural characterization accomplished through comprehensive spectroscopic analyses including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [12] [14] [15].

Ecological and Habitat Considerations

Hernandia species predominantly inhabit lowland rainforest environments, with some representatives extending into colline rainforest systems on limestone substrates [11]. The majority of species occur in tropical lowland areas, although select Southeast Asian species and Pacific endemic populations reach submontane elevations [11]. These ecological preferences contribute to the concentration of secondary metabolites, including bursehernin, within specific tissue types and developmental stages [11].

Chemical Ecology and Defensive Functions

The presence of bursehernin and related lignans within Hernandia species likely serves multiple ecological functions, including chemical defense against herbivory and pathogen attack [12] [14]. The oxidative coupling mechanisms responsible for lignan biosynthesis in these species may represent adaptive responses to environmental stressors, resulting in the accumulation of bioactive compounds within specific plant tissues [12] [14].

Biogenetic Relationships in Lignan Metabolism

Oxidative Coupling Mechanisms in planta

The biosynthesis of bursehernin and related lignans occurs through sophisticated oxidative coupling mechanisms that represent fundamental processes in plant secondary metabolism [16] [17] [18] [19]. These mechanisms involve the stereoselective and regioselective coupling of phenylpropanoid precursors through radical-mediated reactions that are precisely controlled by specialized enzymatic systems [16] [17] [18].

Fundamental Principles of Phenoxy Radical Chemistry

Lignan biosynthesis initiates with the enzymatic formation of phenoxy radicals from monolignol precursors, primarily coniferyl alcohol [18] [20] [21]. The oxidative enzymes responsible for this process perform proton-coupled electron transfer reactions to remove hydrogen atoms from monolignols, generating radical intermediates with specific electronic configurations [18] [20] [21]. These radical species exhibit characteristic delocalization patterns across aromatic ring systems, enabling subsequent coupling reactions that determine the final lignan structure [18] [20].

In the absence of directing factors, oxidative coupling of coniferyl alcohol results in heterogeneous mixtures of dimeric compounds [21] [22]. However, the presence of dirigent proteins during the reaction dramatically alters product distribution, leading to highly enriched formation of specific stereoisomers [21] [22] [23]. This stereochemical control represents a critical aspect of lignan biosynthesis, determining whether (+)-pinoresinol or (-)-pinoresinol is formed as the primary coupling product [21] [23].

Dirigent Protein-Mediated Stereoselectivity

Dirigent proteins constitute a unique class of non-catalytic proteins that dictate the stereochemistry of compounds synthesized by other enzymes [21] [23] [24]. The first dirigent protein was discovered in Forsythia intermedia, where it directs the stereoselective biosynthesis of (+)-pinoresinol from coniferyl alcohol monomers [21]. Subsequently, an enantiocomplementary dirigent protein was identified in Arabidopsis thaliana, which directs enantioselective synthesis of (-)-pinoresinol [21] [23].

Crystal structure analyses of dirigent proteins reveal eight-stranded antiparallel β-barrel structures that form trimers with spatially well-separated cavities for substrate binding [23]. These binding cavities exhibit two-lobed configurations, featuring opposing pockets lined with hydrophilic and potentially catalytic residues, including essential aspartic acid residues [23]. The exact positioning of substrate side chains within these binding pockets determines the stereoselectivity of the coupling reaction [23].

Enzymatic Oxidation Systems

Multiple enzymatic systems contribute to the oxidative coupling processes in lignan biosynthesis [17] [25] [26]. Laccases, containing four copper ions responsible for enzyme activity, catalyze the oxidation of phenolic compounds to generate radical species [22]. These multicopper oxidases facilitate the oxidative coupling of coniferyl alcohol molecules through radical mechanisms, with pinoresinol representing approximately 28% of all possible coupling products in vitro [22].

Peroxidases constitute another important group of oxidases involved in lignan biosynthesis through β-β coupling of phenylpropanoid units [16] [26]. These enzymes typically utilize hydrogen peroxide as a cofactor in oxidation reactions, with various peroxidases demonstrating selective ring closure capabilities for butyrolactone lignans [26]. Horseradish peroxidase-mediated oxidative coupling reactions have been extensively studied as model systems for understanding natural lignan formation [26] [27].

Mechanistic Pathways and Intermediate Formation

The oxidative coupling of coniferyl alcohol proceeds through multiple mechanistic pathways, each leading to distinct lignan products [18] [19] [26]. The 8-8' coupling mode results in pinoresinol formation, while alternative coupling patterns yield different structural classes [18]. The stabilization reactions of intermediate quinone methides play crucial roles in determining the outcome of coupling reactions [18].

Following initial radical coupling, the resulting bis-quinone methide intermediates undergo cyclization reactions that are catalyzed by dirigent proteins [23]. This cyclization step represents a previously unrecognized function for dirigent proteins, extending their role beyond simple substrate positioning to active catalysis of ring formation [23]. The specific cyclization pathway determines whether 5-membered or 11-membered ring systems are formed [19].

Enzymatic Methylation Pathways

The enzymatic methylation of lignans represents a critical post-coupling modification that significantly influences the biological properties and metabolic fate of these compounds [16] [25] [28] [29]. Methylation reactions in lignan biosynthesis are catalyzed by specialized O-methyltransferase enzymes that exhibit substrate specificity and regioselectivity patterns distinct from those involved in lignin biosynthesis [28] [29] [30].

O-Methyltransferase Enzyme Families

Plant O-methyltransferases constitute a diverse enzyme family responsible for the methylation of various phenolic compounds [28] [29] [30]. These enzymes utilize S-adenosyl-L-methionine as the methyl donor and catalyze the transfer of methyl groups to specific hydroxyl positions on target substrates [28] [29]. In lignan biosynthesis, the methoxyl groups at positions 4, 5, and 6 on aromatic rings are most probably introduced by lignan-specific O-methyltransferase-catalyzed post-coupling methylation of corresponding hydroxylignans [28] [29].

The phylogeny of plant phenolic O-methyltransferases reveals the existence of evolutionarily plastic amino acid residues that determine substrate specificity and regioselectivity [30] [31]. Structure-based analyses have identified specific residues within enzyme active sites that dominate substrate discrimination, with mutations at these positions capable of altering both substrate recognition and methylation patterns [30] [31].

Regioselective Methylation Mechanisms

Recent studies have characterized lignan O-methyltransferases that catalyze regioselective methylation of specific substrates [28] [29]. A notable example is the matairesinol O-methyltransferase from Carthamus tinctorius, which demonstrates high specificity for the 6-position methylation of matairesinol [28] [29]. This enzyme exhibits characteristic kinetic parameters and substrate preferences that distinguish it from other methyltransferase activities [28] [29].

The regioselectivity of lignan methylation is determined by the three-dimensional structure of the enzyme active site and the precise positioning of substrate molecules within the binding pocket [28] [29] [30]. Amino acid residues that interact with specific regions of the lignan substrate contribute to the observed regioselectivity, with hydrophobic and hydrophilic interactions playing crucial roles in substrate orientation [30] [31].

Metabolic Integration and Pathway Regulation

Enzymatic methylation pathways in lignan biosynthesis are integrated with broader phenylpropanoid metabolism through shared precursor pools and regulatory mechanisms [32] [33] [34]. The general phenylpropanoid pathway provides the basic building blocks for lignan synthesis through a series of enzymatic conversions beginning with phenylalanine ammonia-lyase activity [32] [33] [34].

The conversion of phenylalanine to cinnamic acid initiates the phenylpropanoid pathway, followed by hydroxylation and methylation reactions that generate coumaric acid and other acids containing phenylpropane units [32] [33] [34]. Subsequent reduction of CoA-activated carboxyl groups produces the corresponding aldehydes and alcohols, with the alcohols serving as monolignols for lignan biosynthesis [32] [33] [34].

Substrate Specificity and Engineering Applications

Understanding the molecular basis of O-methyltransferase substrate specificity has enabled the engineering of novel enzyme variants with altered activities [30] [31] [35]. Through iterative saturation mutagenesis and structural analysis, researchers have created monolignol 4-O-methyltransferases capable of methylating the para-hydroxyl groups of lignin precursors [30] [31] [35].

These engineered enzymes demonstrate the plasticity of O-methyltransferase active sites and provide insights into the evolutionary relationships between different methyltransferase activities [30] [31]. The development of substrate-specific methyltransferases has applications in metabolic engineering approaches aimed at modifying lignan composition in plant systems [30] [31] [35].

Cellular Localization and Compartmentation

The cellular localization of lignan methylation activities plays important roles in determining the spatial and temporal patterns of lignan accumulation [16] [25]. Many O-methyltransferase enzymes are localized to specific cellular compartments, including the cytoplasm and various organellar systems [25]. This compartmentation contributes to the regulation of lignan biosynthesis and influences the final distribution of methylated products within plant tissues [25].

XLogP3

Wikipedia

Dates

Explore Compound Types